molecular formula C9H12O B14516870 4-Methyloct-5-en-7-yn-2-one CAS No. 62939-64-4

4-Methyloct-5-en-7-yn-2-one

Cat. No.: B14516870
CAS No.: 62939-64-4
M. Wt: 136.19 g/mol
InChI Key: QEHALRJBVCPLKF-UHFFFAOYSA-N
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Description

4-Methyloct-5-en-7-yn-2-one is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyloct-5-en-7-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyloct-5-en-7-yn-2-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like sodium amide (NaNH₂) can be used under basic conditions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted alkenes or alkynes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyloct-5-en-7-yn-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving unsaturated hydrocarbons.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyloct-5-en-7-yn-2-one involves its interaction with various molecular targets, primarily through its reactive alkyne and alkene groups. These groups can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The pathways involved often include catalytic cycles facilitated by transition metal catalysts.

Comparison with Similar Compounds

Similar Compounds

    1-Octyne: An alkyne with a similar carbon chain length but lacking the double bond.

    4-Methyl-1-pentene: An alkene with a similar structure but lacking the triple bond.

    2-Methyl-3-butyn-2-ol: A compound with both alkyne and alcohol functional groups.

Uniqueness

4-Methyloct-5-en-7-yn-2-one is unique due to the presence of both an alkene and an alkyne within the same molecule, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to compounds with only one type of unsaturation.

Properties

CAS No.

62939-64-4

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

4-methyloct-5-en-7-yn-2-one

InChI

InChI=1S/C9H12O/c1-4-5-6-8(2)7-9(3)10/h1,5-6,8H,7H2,2-3H3

InChI Key

QEHALRJBVCPLKF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C=CC#C

Origin of Product

United States

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